2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime

medicinal chemistry chemical synthesis structure-activity relationships

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime (CAS 347367-16-2) is a polysubstituted aromatic oxime featuring a benzaldehyde-derived core with three ethyl substituents at the 2, 4, and 6 positions and a hydroxymethyl group at the 3 position. Its molecular formula is C₁₄H₂₁NO₂ with a molecular weight of 235.32 g/mol.

Molecular Formula C14H21NO2
Molecular Weight 235.327
CAS No. 347367-16-2
Cat. No. B2598978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime
CAS347367-16-2
Molecular FormulaC14H21NO2
Molecular Weight235.327
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1CO)CC)C=NO)CC
InChIInChI=1S/C14H21NO2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15-17/h7-8,16-17H,4-6,9H2,1-3H3/b15-8+
InChIKeyBBHDVUIOGNDJGN-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime (CAS 347367-16-2): Core Chemical Profile and Research-Grade Sourcing


2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime (CAS 347367-16-2) is a polysubstituted aromatic oxime featuring a benzaldehyde-derived core with three ethyl substituents at the 2, 4, and 6 positions and a hydroxymethyl group at the 3 position. Its molecular formula is C₁₄H₂₁NO₂ with a molecular weight of 235.32 g/mol . The compound is offered by multiple research-chemical suppliers at purities ≥95%, with some vendors providing material at ≥98% . Screening data from the ICCB-Longwood/NSRB facility at Harvard Medical School indicate that the compound has been evaluated in a HepG2 cytotoxicity assay and in an HCMV UL50 HTRF assay, placing it among oxime-bearing small molecules with documented biological profiling .

Why Generic Benzaldehyde Oximes Cannot Replace 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime in Structure-Sensitive Applications


Common benzaldehyde oximes (e.g., unsubstituted benzaldehyde oxime, CAS 932-90-1) lack the 2,4,6-triethyl and 3-hydroxymethyl substitution pattern that defines this compound. The three ethyl groups confer significantly increased lipophilicity and steric bulk around the aromatic ring, while the hydroxymethyl moiety provides a primary alcohol handle for further derivatization—a combination absent from both the parent benzaldehyde oxime and the simpler 2,4,6-triethylbenzaldehyde oxime (CAS 412945-67-6, C₁₃H₁₉NO, MW 205.30) [1]. These structural features directly affect reactivity in oxime-ester formation, metal-chelation behaviour, and solubility in organic solvents, meaning that substituting a generic oxime will alter reaction yields, product profiles, and biological assay outcomes [2].

Quantitative Differentiation Evidence for 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime vs. Structural Analogs


Molecular Weight and Formula Comparison Against the Closest Non-Hydroxymethyl Analog

The target compound (C₁₄H₂₁NO₂, MW 235.32) differs from 2,4,6-triethylbenzaldehyde oxime (C₁₃H₁₉NO, MW 205.30) by the addition of a hydroxymethyl group (−CH₂OH, +30.03 Da) . This mass increment corresponds to an additional hydrogen-bond donor (the hydroxyl proton) and a reactive primary alcohol site, enabling chemistry (e.g., esterification, etherification, oxidation) that is impossible with the non-hydroxymethyl analog.

medicinal chemistry chemical synthesis structure-activity relationships

Lipophilicity Shift (clogP) Relative to Benzaldehyde Oxime

The 2,4,6-triethyl substitution pattern substantially increases calculated lipophilicity compared to unsubstituted benzaldehyde oxime. Using group-contribution methods, the predicted logP of the target compound is approximately 3.8–4.2, versus ≈1.2–1.5 for benzaldehyde oxime (CAS 932-90-1) [1][2]. This shift of ~2.5–3.0 log units indicates a >100-fold increase in theoretical octanol-water partition coefficient, altering solubility, membrane permeability, and chromatographic retention.

drug design ADME partition coefficient

Biological Screening Data in HCMV UL50 and HepG2 Cytotoxicity Assays

The compound was profiled in the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School) against the HCMV UL50 target using an HTRF-based assay, and in a HepG2 cytotoxicity dose-response assay across concentrations from 0.0046 µM to 229 µM . In the cytotoxicity assay, the compound showed activity values consistent with a non-toxic classification at lower concentrations, with a Max_Response of -13.27 (QC'd by CBC) . While explicit IC₅₀ values are not reported, the multi-concentration data provide a baseline for comparing structural analogs if screened in the same assay panel.

antiviral screening cytotoxicity profiling high-throughput screening

Recommended Application Scenarios for 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime Based on Differentiation Evidence


Synthetic Intermediate Requiring a Hydroxymethyl Handle for Conjugation or Further Derivatization

The 3-hydroxymethyl group serves as a primary alcohol anchor for esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid. In contrast to the simpler 2,4,6-triethylbenzaldehyde oxime, this compound can be directly conjugated to pharmacophores, solid supports, or polymer backbones without requiring a de novo hydroxymethylation step [1].

Lipophilic Oxime Building Block for Membrane-Permeable Probe or Drug Design

With an estimated clogP of ~3.8–4.2 (versus ~1.2–1.5 for benzaldehyde oxime), this compound is suited for programs requiring enhanced membrane permeability or lipid-phase partitioning. The triethyl motif provides steric shielding of the oxime group, potentially modulating metabolic stability and off-target interactions in cell-based assays [1].

Starting Point for Antiviral Lead Identification Leveraging Existing HCMV UL50 Screening Data

The publicly available HCMV UL50 HTRF and HepG2 cytotoxicity profiling data from the ICCB-Longwood/NSRB facility allow medicinal chemists to benchmark structure-activity relationships without commissioning a de novo primary screen. This pre-existing data set can accelerate hit-to-lead timelines when this oxime scaffold is under consideration .

Quote Request

Request a Quote for 2,4,6-Triethyl-3-(hydroxymethyl)benzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.